N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-phenylacetamide
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Overview
Description
N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-phenylacetamide is a compound that has garnered significant interest due to its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a dioxolo-benzothiazole core linked to a phenylacetamide moiety, which imparts distinct chemical and biological properties.
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its targets. Without specific target information, it is difficult to predict the exact pathways involved. Compounds with similar structures have been shown to affect pathways related to cell growth and apoptosis .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are currently unknown. Factors such as the compound’s size, polarity, and solubility can influence its bioavailability .
Result of Action
The compound has been shown to have potent growth inhibition properties against certain human cancer cell lines . It has been suggested that the compound could induce apoptosis and cause both S-phase and G2/M-phase arrests in certain cell lines .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s solubility and stability . Furthermore, the presence of other molecules or ions in the environment can influence the compound’s interactions with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-phenylacetamide typically involves the following steps:
Formation of the Dioxolo-Benzothiazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the dioxolo-benzothiazole core.
Attachment of the Phenylacetamide Moiety: The phenylacetamide group is introduced through a series of reactions, including amide bond formation, often using reagents such as acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, and catalysts under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-phenylacetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide: Shares a similar dioxolo-benzothiazole core but differs in the attached functional group.
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-quinoxalinecarboxamide: Another compound with a similar core structure but with a quinoxalinecarboxamide moiety.
Uniqueness
N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-phenylacetamide is unique due to its specific combination of the dioxolo-benzothiazole core and the phenylacetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S/c19-15(6-10-4-2-1-3-5-10)18-16-17-11-7-12-13(21-9-20-12)8-14(11)22-16/h1-5,7-8H,6,9H2,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPMFOKLQKGSBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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